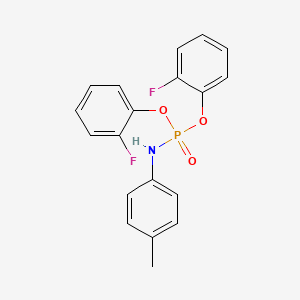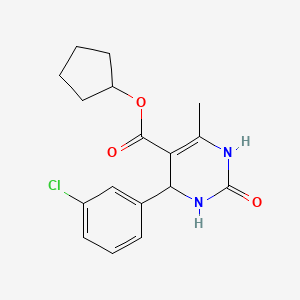![molecular formula C24H27N3O4 B5143207 N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as LY278584, is a small molecule that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of multiple protein kinases and has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide involves the inhibition of multiple protein kinases, which leads to the disruption of various cellular processes. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora A and B kinases. N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to inhibit JAK2 and FLT3 kinases, which are involved in the pathogenesis of hematological malignancies. The anti-inflammatory and neuroprotective effects of the compound are thought to be mediated by the inhibition of multiple kinases involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide have been extensively studied in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of hematopoietic cells, and reduce inflammation in animal models of inflammatory diseases. N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide in lab experiments include its potent inhibitory activity against multiple protein kinases, its well-established synthesis method, and its extensive characterization in the literature. The limitations of using N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
The future directions of research on N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide include the identification of new protein kinase targets, the optimization of the compound's pharmacokinetic and pharmacodynamic properties, and the evaluation of its therapeutic potential in various diseases. The development of N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide derivatives with improved solubility and selectivity is also an area of active research. Finally, the combination of N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide with other therapeutic agents is a promising approach for enhancing its efficacy and reducing potential toxicity.
Métodos De Síntesis
The synthesis of N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide involves multiple steps, including the preparation of the starting materials, the formation of key intermediates, and the final coupling reaction. The detailed synthesis method is beyond the scope of this paper but has been extensively described in the literature.
Aplicaciones Científicas De Investigación
N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been studied for its potential therapeutic applications in various diseases. The compound has been shown to inhibit multiple protein kinases, including Aurora A, Aurora B, JAK2, and FLT3, which are involved in cell proliferation, differentiation, and survival. N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-30-16-23(28)27-12-10-19(11-13-27)31-22-9-5-3-7-20(22)24(29)25-15-18-14-17-6-2-4-8-21(17)26-18/h2-9,14,19,26H,10-13,15-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTFNIGOWBYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCC3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)


![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)